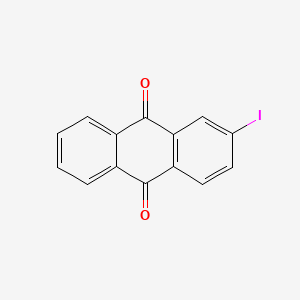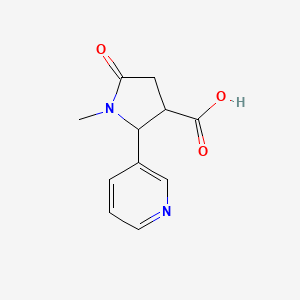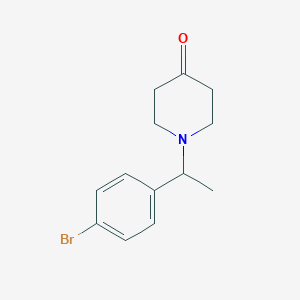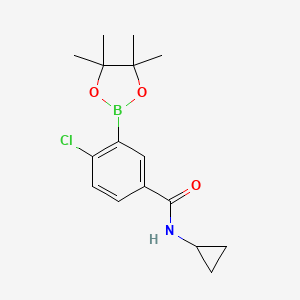
3-(3-Isopropoxyphenyl)propanoic acid
Overview
Description
“3-(3-Isopropoxyphenyl)propanoic acid” is a chemical compound . It is used for pharmaceutical testing . The molecular formula of a similar compound, “3-(3-Methoxyphenyl)propanoic acid”, is C10H12O3 .
Synthesis Analysis
The synthesis of an ester, which is a functional group present in “this compound”, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of a similar compound, “3-(Benzoylamino)-3-(4-isopropoxyphenyl)propanoic acid”, has a molecular formula of CHNO and an average mass of 327.374 Da .Chemical Reactions Analysis
Esterification is a common reaction involving carboxylic acids, such as “this compound”. In this reaction, an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Scientific Research Applications
Renewable Building Blocks for Material Science
Phloretic acid, a compound closely related to 3-(3-Isopropoxyphenyl)propanoic acid, has been investigated for its potential as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, an alternative to phenol. This approach paves the way for creating almost 100% bio-based benzoxazine end-capped molecules, leading to materials with suitable thermal and thermo-mechanical properties for a wide range of applications, demonstrating the potential of renewable phloretic acid as a sustainable alternative in materials science (Acerina Trejo-Machin et al., 2017).
Synthesis and Biological Activity
Research on the synthesis of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides, which involves the hydrolysis of a closely related nitrile compound to 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionic acid, highlights the methods of synthesizing structurally similar compounds. These compounds exhibited weak antibacterial activity, suggesting their potential utility in developing new antibacterial agents (N. S. Arutyunyan et al., 2014).
Safety Evaluation in Food Contact Materials
The safety evaluation of substances structurally similar to this compound, such as 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid esters, has been conducted for use in food contact materials. These studies ensure there is no safety concern for consumers when used under specified conditions, highlighting the importance of evaluating the safety of chemical compounds in consumer products (Flavourings, 2011).
Flame Retardancy and Material Enhancement
The application of 3-(Hydroxyphenyl phosphinyl) Propanoic Acid (HPPA) for enhancing the flame retardancy of cellulose fabrics indicates the potential of such compounds in developing formaldehyde-free phosphorus-based flame retardants through green chemistry processes. The treated fabrics showed improved flame retardancy, demonstrating the role of such compounds in enhancing the safety and performance of textiles and materials (Lian-Ping Zhang et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Similarly, propanoic acid, a component of the compound, is known to have antimicrobial properties .
Mode of Action
Propanoic acid, a related compound, is known to undergo metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Biochemical Pathways
Indole derivatives, which share structural similarities with the compound, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
As a naturally occurring carboxylic acid, propanoic acid typically undergoes metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Result of Action
Propanoic acid and its derivatives are known to have antibacterial and preservative activities, which stem from their metabolic pathways .
Action Environment
It’s worth noting that the synthesis of similar compounds can be influenced by various factors, including dietary habits .
properties
IUPAC Name |
3-(3-propan-2-yloxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)15-11-5-3-4-10(8-11)6-7-12(13)14/h3-5,8-9H,6-7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOWDBUIALLDFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3078859.png)

![Rel-((1S,5R)-4-hydroxy-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl pivalate](/img/structure/B3078872.png)


![8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3078891.png)
![1-[(2-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3078899.png)
![1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3078905.png)



![3-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B3078947.png)
![7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B3078955.png)
![4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3078962.png)